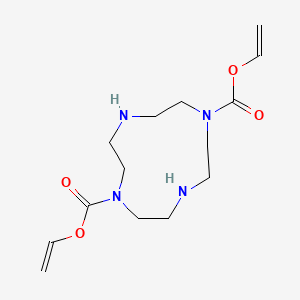
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of macrocyclic ligands that have significant applications in various fields, including medical imaging and radiotherapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-tetraazacyclododecane derivatives typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal under controlled conditions . The reaction is carried out in water at a pH range of 5.5 to 9, preferably from 6 to 8, at temperatures ranging from 60 to 100°C, under an inert gas atmosphere or in the air, for 12-48 hours .
Industrial Production Methods: Industrial production of these compounds often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents like amine tosyl derivatives .
化学反応の分析
Types of Reactions: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the macrocyclic structure .
科学的研究の応用
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent when complexed with gadolinium
Industry: Applied in the development of radiopharmaceuticals for diagnostic and therapeutic purposes
作用機序
The mechanism by which diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their solubility and bioavailability. This chelation is crucial in applications such as MRI, where the compound forms a complex with gadolinium, enhancing the contrast of the images .
類似化合物との比較
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in similar applications
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various macrocyclic ligands
Uniqueness: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific functional groups that allow for versatile chemical modifications. This versatility makes it particularly valuable in the development of targeted imaging agents and radiopharmaceuticals .
特性
CAS番号 |
162148-44-9 |
|---|---|
分子式 |
C14H24N4O4 |
分子量 |
312.36 g/mol |
IUPAC名 |
bis(ethenyl) 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-3-21-13(19)17-9-5-15-7-11-18(14(20)22-4-2)12-8-16-6-10-17/h3-4,15-16H,1-2,5-12H2 |
InChIキー |
PTUZRKZEVKQQEN-UHFFFAOYSA-N |
正規SMILES |
C=COC(=O)N1CCNCCN(CCNCC1)C(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
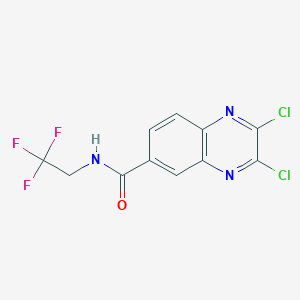
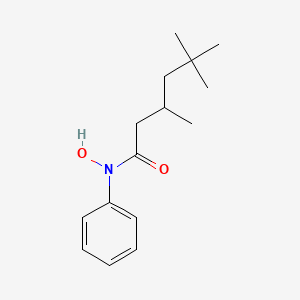
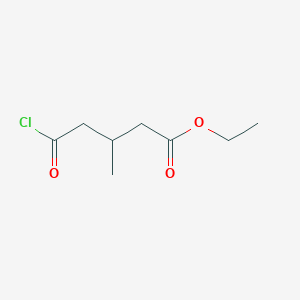
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
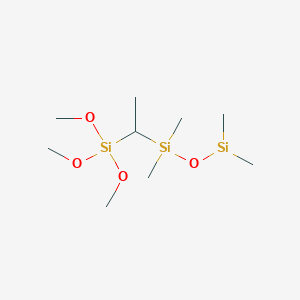
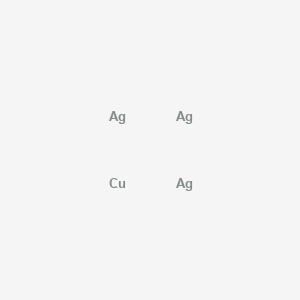
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
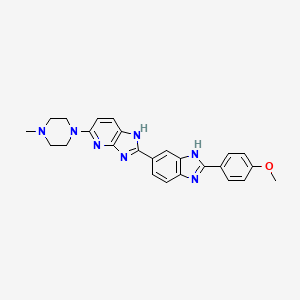
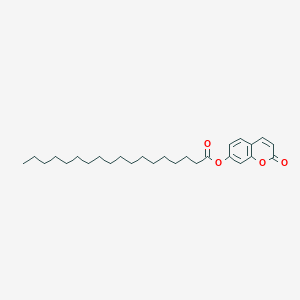
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
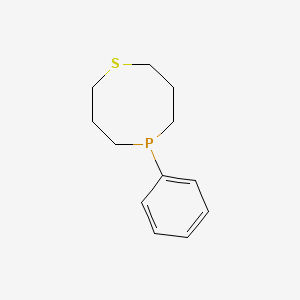
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
